4-Methyl-2-nitrophenyl isothiocyanate
CAS No.: 17614-74-3
Cat. No.: VC21069187
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17614-74-3 |
|---|---|
| Molecular Formula | C8H6N2O2S |
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | 1-isothiocyanato-4-methyl-2-nitrobenzene |
| Standard InChI | InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)8(4-6)10(11)12/h2-4H,1H3 |
| Standard InChI Key | CUQUTWSUXWDJKF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
4-Methyl-2-nitrophenyl isothiocyanate consists of a benzene ring substituted with three functional groups: a methyl group at the 4-position, a nitro group at the 2-position, and an isothiocyanate group (-N=C=S). This arrangement of functional groups contributes to its unique chemical behavior and reactivity patterns.
Table 1: Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | 1-isothiocyanato-4-methyl-2-nitrobenzene |
| Common Name | 4-Methyl-2-nitrophenyl isothiocyanate |
| CAS Registry Number | 17614-74-3 |
| Molecular Formula | C₈H₆N₂O₂S |
| Molecular Weight | 194.21 g/mol |
| IUPAC Standard InChIKey | CUQUTWSUXWDJKF-UHFFFAOYSA-N |
| Exact Mass | 194.01500 g/mol |
The compound is also known by alternative names including 1-isothiocyanato-4-methyl-2-nitrobenzene, which reflects its structural composition more directly in IUPAC nomenclature .
Physical and Chemical Properties
4-Methyl-2-nitrophenyl isothiocyanate exists as a yellow crystalline powder at room temperature with distinct physical properties that influence its handling, storage, and applications.
Physical Properties
The compound demonstrates moderate thermal stability with well-defined melting and boiling points, making it suitable for various laboratory and industrial applications.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Yellow crystalline powder |
| Melting Point | 61-65°C |
| Boiling Point | 347.3°C at 760 mmHg |
| Density | 1.28 g/cm³ |
| Flash Point | 163.8°C |
| Solubility | Soluble in organic solvents (acetone, ethyl acetate, dichloromethane) |
| Vapor Pressure | 0.000109 mmHg at 25°C |
| Index of Refraction | 1.616 |
| LogP | 3.16070 |
| PSA (Polar Surface Area) | 90.27000 |
These physical properties indicate that 4-Methyl-2-nitrophenyl isothiocyanate has limited water solubility but good solubility in organic solvents, which is important for its applications in organic synthesis .
Spectroscopic Data
Spectroscopic analysis provides essential information for structure confirmation and purity assessment of 4-Methyl-2-nitrophenyl isothiocyanate.
Table 3: Available Spectroscopic Data
| Spectroscopic Technique | Availability | Source |
|---|---|---|
| ¹³C NMR | Available | SpectraBase |
| Mass Spectrum (Electron Ionization) | Available | NIST WebBook |
| IR Spectrum (Gas Phase) | Available | NIST WebBook |
The availability of these spectroscopic data facilitates the identification and characterization of the compound in research and quality control settings .
Synthesis and Chemical Reactions
4-Methyl-2-nitrophenyl isothiocyanate is typically synthesized through the reaction of the corresponding amine (4-methyl-2-nitroaniline) with a thiocarbonyl source such as thiophosgene or carbon disulfide under appropriate conditions.
One documented synthetic pathway involves the conversion of 3-Methyl-4-nitroaniline to 3-methyl-4-nitrophenyl isothiocyanate, which follows similar chemistry to the synthesis of our target compound.
The isothiocyanate group in this compound demonstrates characteristic reactivity, particularly in nucleophilic addition reactions. Research has shown that:
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Water and alcohols can add to the isothiocyanate carbon to form thiourea derivatives.
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The rate of addition of water and ethanol to the structurally similar p-nitrophenyl isothiocyanate is higher in dimethyl sulfoxide solution than in pure water or ethanol .
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Branched-chain alcohols react more slowly with isothiocyanates than primary alcohols .
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Ethoxide ions react relatively rapidly with p-nitrophenyl isothiocyanate in ethanol to produce ionized thiourethane .
These reaction patterns likely extend to 4-Methyl-2-nitrophenyl isothiocyanate due to structural similarities, making it useful in various synthetic applications.
Applications
4-Methyl-2-nitrophenyl isothiocyanate has diverse applications across scientific and industrial domains, offering valuable functionality in multiple sectors.
Pharmaceutical Applications
In the pharmaceutical industry, 4-Methyl-2-nitrophenyl isothiocyanate serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . The compound's reactive isothiocyanate group makes it particularly useful for introducing thiourea linkages in drug molecules.
Isothiocyanate-containing compounds, in general, have shown promising biological activities, including potential anti-cancer properties. For instance, dietary isothiocyanates have been linked to lower cancer risk in humans, suggesting potential health benefits from compounds in this chemical class .
Agrochemical Applications
4-Methyl-2-nitrophenyl isothiocyanate can be utilized in the synthesis of agrochemicals such as herbicides, insecticides, and fungicides . Its functional groups provide scaffolding for developing compounds with targeted biological activities in pest control applications.
Research Applications
This compound is widely used in laboratories for chemical research, especially in the field of organic synthesis . Its utility in research stems from:
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The reactivity of the isothiocyanate group toward nucleophiles, enabling various transformation reactions
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The presence of multiple functional groups that can be selectively modified
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Its potential use as a probe or reagent in analytical chemistry
| Category | Details |
|---|---|
| Hazard Codes | C (Corrosive), Xi (Irritant) |
| Risk Phrases | R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed); R36/37/38 (Irritating to eyes, respiratory system and skin) |
| Hazard Statements | H302 (Harmful if swallowed); H312 (Harmful in contact with skin); H314 (Causes severe skin burns and eye damage); H331 (Toxic if inhaled) |
| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice); S27 (Take off immediately all contaminated clothing); S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection); S45 (In case of accident or if you feel unwell, seek medical advice immediately) |
| WGK Germany | 3 (Severe hazard to waters) |
| Hazard Class | 6.1 (Toxic substances) |
| Packaging Group | III |
Based on the safety profile of similar isothiocyanate compounds, the following precautions are recommended:
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Use appropriate personal protective equipment, including gloves, eye protection, and respiratory protection
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Work in a well-ventilated area or fume hood
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Avoid contact with skin, eyes, and respiratory system
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In case of exposure, follow appropriate first aid measures as indicated in the safety phrases
Comparison with Related Compounds
Understanding the properties of 4-Methyl-2-nitrophenyl isothiocyanate in relation to similar compounds provides valuable context for its applications and handling.
Table 5: Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 4-Methyl-2-nitrophenyl isothiocyanate | 17614-74-3 | C₈H₆N₂O₂S | 194.21 | 61-65 | 347.3 at 760 mmHg |
| 4-METHYL-2-NITROPHENYL ISOCYANATE | 57910-98-2 | C₈H₆N₂O₃ | 178.15 | 57-61 | 303 at 760 mmHg |
| 4-methoxy-2-nitrophenyl isothiocyanate | 23165-60-8 | C₈H₆N₂O₃S | 210.21 | 111 | 380.7 at 760 mmHg |
| 4-Nitrophenyl isothiocyanate | 2131-61-5 | C₇H₄N₂O₂S | 180.18 | 110-112 | 331.1 at 760 mmHg |
Notable differences include:
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The isocyanate analog (-N=C=O instead of -N=C=S) has a lower molecular weight and boiling point compared to the isothiocyanate version.
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The methoxy-substituted analog has a higher melting and boiling point than the methyl-substituted compound.
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Removal of the methyl group (4-Nitrophenyl isothiocyanate) increases the melting point significantly .
These comparisons highlight how structural modifications influence physical properties, which can be leveraged for specific applications.
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